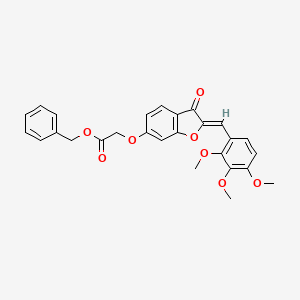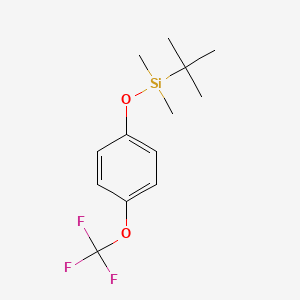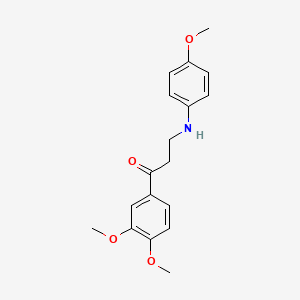
5-(2-Hydroxyphenyl)cyclohexane-1,3-dione
Overview
Description
“5-(2-Hydroxyphenyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C12H12O3 . It is a derivative of cyclohexane-1,3-dione, which is a class of compounds known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives, including “this compound”, involves various methods. One approach includes the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione. Another method involves the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule .Molecular Structure Analysis
The molecular structure of “this compound” is based on the cyclohexane-1,3-dione backbone . The compound has a hydroxyphenyl group attached, which imparts specific properties to the compound .Scientific Research Applications
Multicomponent Synthesis
Cyclohexane-1,3-dione derivatives are utilized in multicomponent reactions, leading to complex organic molecules. For instance, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione was synthesized through Aldol–Michael addition reactions, showcasing the compound's utility in creating molecular diversity with potential implications in medicinal chemistry and material science (Barakat et al., 2016).
Structural Studies and Catalysis
The structural elucidation and crystallography of cyclohexane-1,3-dione derivatives provide insights into molecular geometry and intermolecular interactions, which are crucial for designing catalysts and functional materials. An example includes the crystal structure analysis of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, highlighting the compound's potential in catalysis and material applications (Candan et al., 2001).
Anticancer and Antimicrobial Research
Cyclohexane-1,3-dione derivatives have been explored for their anticancer and antimicrobial activities. Synthesis and cytotoxicity studies on heterocyclic compounds derived from cyclohexane-1,3-dione revealed significant cytotoxicity against cancer cell lines, indicating the potential of these compounds as anticancer agents (Shaaban et al., 2014). Furthermore, cyclohexane-1,3-dione derivatives have been evaluated for antimicrobial activity, showing promise as novel antimicrobial agents (Chinnamanayakar et al., 2019).
Environmental and Sustainable Chemistry
Cyclohexane-1,3-dione derivatives are also relevant in environmental chemistry and sustainability. A study on the catalytic activity of new copper(II) dimers with cyclohexane-1,3-dione derivatives in cyclohexane and benzyl alcohol oxidations demonstrated their utility in green chemistry applications (Mahmudov et al., 2010).
Mechanism of Action
Target of Action
It has been identified as a potential anti-tuberculosis agent , suggesting that its targets may be specific to the Mycobacterium tuberculosis bacterium.
Mode of Action
It has been found to exhibit specific anti-tuberculosis activity , indicating that it likely interacts with its targets in a way that inhibits the growth or survival of Mycobacterium tuberculosis.
Biochemical Pathways
Given its anti-tuberculosis activity , it is likely that it impacts pathways essential to the life cycle of Mycobacterium tuberculosis.
Result of Action
Its identified anti-tuberculosis activity suggests that it likely results in the inhibition of mycobacterium tuberculosis growth or survival .
properties
IUPAC Name |
5-(2-hydroxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,8,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWFKQHAFREZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2958484.png)


![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2958488.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2958490.png)
![2-Chloro-N-[[1-(2-cyclopentyloxyethyl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2958491.png)


![N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2958494.png)


